molecular formula C11H15ClN2O2 B592124 tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate CAS No. 370864-66-7

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate

Cat. No.: B592124
CAS No.: 370864-66-7
M. Wt: 242.703
InChI Key: KEHHTVDRYIQNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

This compound is classified as potentially harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands thoroughly after handling . In case of inadequate ventilation, it is advised to wear respiratory protection .

Future Directions

As “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is primarily used for research purposes , its future directions would likely involve further exploration of its properties and potential applications in various scientific fields.

Mechanism of Action

Target of Action

Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .

Mode of Action

Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that “this compound” might affect similar biochemical pathways.

Result of Action

Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that “this compound” might have similar effects.

Action Environment

Related compounds have been demonstrated to be effective and chemoselective under mild, environment-friendly conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring. The presence of the tert-butyl carbamate group enhances its stability and reactivity compared to other similar compounds. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHHTVDRYIQNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743870
Record name tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-66-7
Record name tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyllithium (29 mL of 1.7M in pentane, 50 mmol) was added dropwise to a vigorously stirring solution of (2-chloropyridin-4-yl)carbamic acid tert-butyl ester (4.57 g, 20 mmol) in THF (150 mL) at −78° C. under nitrogen. The reaction mixture was kept at this temperature for 4 hours before adding a solution of methyl iodide (3.41 g, 24 mmol) in THF (20 mL). Warmed the reaction mixture to 0° C. over 2 hours, and quenched the reaction with saturated aqueous ammonium chloride solution (100 mL). Extracted into ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to dryness. Flash column chromatography on silica gel gave the product as a white solid (2.93 g, 12 mmol). 1H NMR (CDCl3) δ 8.11 (d, 1H), 7.98 (d, 1H), 6.58 (br s, 1H), 2.30 (s, 3H), 1.52 (s, 9H). ESI MS (M+1)+: 243, 245 (Cl).
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.